molecular formula C11H14N2O2 B6613891 N-(4-acetamidophenyl)propanamide CAS No. 7500-98-3

N-(4-acetamidophenyl)propanamide

Cat. No. B6613891
CAS RN: 7500-98-3
M. Wt: 206.24 g/mol
InChI Key: PGHIKXBWQOWBHM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)propanamide, also known as acetaminophen, is a widely used medication with analgesic and antipyretic properties. It is an active ingredient in many over-the-counter medications and is used to treat mild to moderate pain, reduce fever, and provide relief from headaches and muscle aches. Acetaminophen is also used in combination with other medications to treat more severe forms of pain and inflammation. In addition, it is used in the treatment of various conditions, such as arthritis and fibromyalgia.

Scientific Research Applications

1. Detection in Pharmaceutical Forms

  • Detection Techniques : N-(4-acetamidophenyl)propanamide, under the name Flutamide, is detectable in pharmaceutical dosages using electrospray ionization mass spectrometry (ESI-MS) combined with a Soxhlet apparatus. This technique is advantageous for identifying Flutamide in unknown samples and can be utilized in drug metabolite studies (Khan et al., 2015).

2. Role as TRPV1 Ligands

  • Antagonism of TRPV1 Activation : A series of 4-aminophenyl acetamides and propanamides, including N-(4-acetamidophenyl)propanamide derivatives, have shown effective antagonism of human TRPV1 activation. These compounds demonstrate improved potency and are instrumental in understanding the molecular interactions with TRPV1 receptors (Kim et al., 2018).

3. Antinociceptive Properties

  • Analgesic Potential : Research on N-(4-acetamidophenyl)propanamide derivatives revealed significant antinociceptive activity, surpassing aspirin in efficacy in some cases. This finding is significant for developing new analgesic drugs (Doğruer et al., 2000).

4. Chemical Reactivity and Product Formation

  • Deprotonation and Product Formation : The molecule exhibits interesting reactivity, including deprotonation leading to various products like β-lactams or acrylanilides. This characteristic makes it a candidate for synthesizing biologically active molecules (Pandolfi et al., 2019).

5. Metabolism Studies

  • Metabolic Pathways : It's vital in understanding the metabolic pathways and potential toxic metabolites of drugs like Flutamide. This information is crucial for assessing drug safety and efficacy (Goda et al., 2006).

6. Photoreactions in Different Solvents

  • Photoreactivity Analysis : The compound's photoreactivity in different solvents like acetonitrile and 2-propanol has implications in understanding drug stability and potential side effects under various storage conditions (Watanabe et al., 2015).

7. Synthesis of Derivatives for Therapeutic Use

  • Synthesis and Therapeutic Applications : Synthesizing derivatives of N-(4-acetamidophenyl)propanamide has been explored for their antinociceptive and anti-inflammatory properties. This research is significant for developing new drugs for pain management and inflammation treatment (Doğruer et al., 2004).

8. Immunomodulatory Activity

  • Immunosuppressive Effects : Some N-aryl-3-(indol-3-yl)propanamides exhibit significant immunosuppressive activities, highlighting their potential as therapeutic agents in immunological disorders (Giraud et al., 2010).

9. Antitrypanosomal Activity

  • Treatment of Trypanosomiasis : Nitrotriazole-based acetamides and propanamides, including N-(4-acetamidophenyl)propanamide derivatives, have been identified with broad-spectrum antitrypanosomal activity, suggesting their role in treating diseases like Chagas disease and leishmaniasis (Papadopoulou et al., 2016).

properties

IUPAC Name

N-(4-acetamidophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHIKXBWQOWBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324952
Record name N-(4-acetamidophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)propanamide

CAS RN

7500-98-3
Record name Propionanilide, p-acetamido-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-acetamidophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-n'-propionyl-1,4-phenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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